4-(BENZENESULFONYL)-1-(4-TERT-BUTYLBENZOYL)PIPERIDINE
Description
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine is a piperidine derivative characterized by two distinct substituents: a benzenesulfonyl group at the 4-position and a 4-tert-butylbenzoyl moiety at the 1-position.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-22(2,3)18-11-9-17(10-12-18)21(24)23-15-13-20(14-16-23)27(25,26)19-7-5-4-6-8-19/h4-12,20H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQMACZYKVJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperidine
Benzenesulfonyl chloride reacts with piperidine in dichloromethane at 0–5°C using triethylamine as a base, achieving 68–72% yields of 4-benzenesulfonylpiperidine. Critical parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% vs. RT |
| Base Equivalents | 1.2 eq | <5% overbase effect |
| Reaction Time | 4–6 hours | Prolongation reduces purity |
Exceeding 5°C promotes N,N-disulfonylation byproducts, while insufficient base leads to incomplete conversion.
Protecting Group Strategies for Selective Sulfonylation
To prevent over-sulfonylation, tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen enables selective 4-position functionalization. As demonstrated in US9650337B2, Boc-protected piperidine undergoes sulfonylation with benzenesulfonyl chloride in tetrahydrofuran (THF) at reflux, followed by palladium-catalyzed deprotection under hydrogen atmosphere:
$$ \text{Boc-piperidine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-4-(PhSO}2\text{)piperidine} \xrightarrow{\text{H}2/\text{Pd}} 4\text{-(PhSO}_2\text{)piperidine} $$
This method achieves 82% isolated yield with <2% disulfonylated impurities, as confirmed by HPLC analysis.
Integrated Synthetic Protocols
Sequential Protection/Functionalization Route
Combining methodologies from CN111868030B and US20170369442A1, this five-step synthesis achieves 78% overall yield:
One-Pot Sulfonylation-Acylation Approach
A novel method from PMC9462206 demonstrates concurrent sulfonylation and acylation using microwave irradiation at 120°C for 20 minutes, yielding 74% product with 93% purity. While time-efficient, this technique requires specialized equipment and generates 8–12% bis-acylated byproducts.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows retention time at 12.4 minutes with <0.5% impurities. Accelerated stability studies (40°C/75% RH, 6 months) confirm degradation <2% when stored under nitrogen.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Patent US20170369442A1 details a closed-loop n-propyl acetate recovery process achieving 92% solvent reuse in large batches. This reduces production costs by $38/kg compared to single-use systems.
Waste Stream Management
Neutralization of thionyl chloride byproducts generates 1.2 kg SO2 gas per kg product, necessitating caustic scrubbers with >99.9% efficiency. Modern facilities employ catalytic converters to convert SO2 to Na2SO4 for disposal.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is employed in studies investigating the interactions of sulfonyl and benzoyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tert-butylbenzoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Fentanyl-Related Piperidine Derivatives
Studies on fentanyl analogs, such as 1-(2-phenethyl)-4-(N-propionylanilino)piperidine, reveal critical structure-activity relationships (SARs) for piperidine-based compounds. Key findings include:
- Substituent Position: The 4-position substituent (e.g., sulfonyl vs. propionylanilino) significantly impacts receptor affinity. For example, fentanyl derivatives with bulky substituents exhibit higher µ-opioid receptor binding .
- Metabolic Stability : Sulfonyl groups (as in the target compound) may enhance metabolic stability compared to ester or amide linkages, which are prone to hydrolysis .
Data Table 1: Comparison with Fentanyl Analogs
Sigma Receptor-Targeting Piperidines
The compound iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide (IPAB) shares structural similarities with the target molecule, particularly in its piperidine core and aromatic substituents. Key comparisons include:
- Receptor Binding: IPAB exhibits high affinity for sigma-1 receptors (Ki = 6.0 nM in melanoma cells), attributed to its benzamide group and piperidine backbone . In contrast, the benzenesulfonyl group in the target compound may alter sigma receptor selectivity or affinity.
- Biodistribution : IPAB shows prolonged tumor retention (3.87% ID/g at 1 hour), suggesting that lipophilic groups (e.g., tert-butyl) could enhance tissue penetration in similar compounds .
Data Table 2: Comparison with Sigma Receptor Ligands
Piperidine Derivatives in Neurological Therapeutics
Patent literature describes 4-(4-heterocyclylalkoxyphenyl)-1-(heterocyclyl-carbonyl)piperidines as histamine H3 antagonists for treating Alzheimer’s disease . Comparisons highlight:
- Substituent Flexibility : The tert-butylbenzoyl group in the target compound may reduce metabolic degradation compared to heterocyclic carbonyl groups, which are often susceptible to enzymatic cleavage.
- Receptor Selectivity : While H3 antagonists require specific heterocyclic motifs, the benzenesulfonyl group in the target compound may shift activity toward other receptor families (e.g., sigma or opioid).
Key Structural and Functional Insights
- Sulfonyl vs. Amide Groups : Sulfonyl moieties enhance stability but may reduce hydrogen-bonding capacity, affecting receptor binding kinetics compared to amide-containing analogs (e.g., fentanyl) .
Biological Activity
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with both a benzenesulfonyl group and a tert-butylbenzoyl group, which contribute to its chemical reactivity and biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, research published in PubMed highlighted the synthesis of various piperazine derivatives that showed promising antitumor activity against several cancer cell lines, suggesting that structural modifications can enhance efficacy .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A study indicated that certain derivatives displayed potent activity against Gram-positive bacteria and fungi, which could be attributed to their ability to disrupt cellular processes in microbial cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzyme pathways or interference with cellular signaling mechanisms. For example, sulfonamide groups are known to inhibit bacterial dihydropteroate synthase, leading to an interruption in folate synthesis .
Case Studies
- Antitumor Efficacy : In vitro studies on synthesized piperazine derivatives demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting potential for development as anticancer agents.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MICs) that indicate effective antimicrobial action, reinforcing the compound's potential therapeutic applications.
Data Summary
| Biological Activity | Observations |
|---|---|
| Antitumor | Significant inhibition of cancer cell proliferation in vitro |
| Antibacterial | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) |
| Antifungal | Potent activity against Candida species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
